molecular formula C12H20O4 B3203753 4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid CAS No. 1021273-74-4

4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid

Número de catálogo: B3203753
Número CAS: 1021273-74-4
Peso molecular: 228.28
Clave InChI: SVTFYLMWINQYFM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C12H20O4. It is a derivative of cyclohexane carboxylic acid, where the carboxyl group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-12(2,3)16-11(15)9-6-4-8(5-7-9)10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTFYLMWINQYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021273-74-4, 1260106-28-2
Record name 4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid typically involves the protection of the carboxyl group of cyclohexane carboxylic acid with a tert-butoxycarbonyl group. One common method involves the reaction of cyclohexane carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Employed in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the carboxyl group from unwanted reactions during multi-step synthesis processes. The Boc group can be selectively removed under acidic conditions, revealing the free carboxyl group for further reactions .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid is unique due to its specific structure, which provides stability and ease of handling during synthesis. The Boc group is a widely used protecting group in organic chemistry due to its stability under basic conditions and ease of removal under acidic conditions .

Actividad Biológica

4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid (CAS: 1021273-74-4) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C12H20O4
  • Molar Mass : 228.28 g/mol
  • Density : 1.108 g/cm³
  • Solubility : Soluble in organic solvents, sparingly soluble in water .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, suggesting that this compound may also possess enzyme inhibition properties.
  • Modulation of Receptor Activity : The compound may act as an allosteric modulator for G-protein-coupled receptors (GPCRs), which are critical targets in drug development .
  • Antitumor Activity : Preliminary studies indicate that derivatives of cyclohexane carboxylic acids exhibit cytotoxic effects against cancer cell lines, possibly through apoptosis induction and disruption of cellular signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Structural Feature Effect on Activity
Tert-butoxy groupEnhances lipophilicity and stability
Carboxylic acid moietyEssential for receptor binding and biological activity
Cyclohexane ringProvides steric hindrance that may influence interactions

The presence of the tert-butoxycarbonyl group is particularly important as it can enhance the compound's solubility and bioavailability, which are critical factors for therapeutic efficacy.

Antitumor Activity

A study examining various cyclohexane derivatives found that compounds with similar structural motifs to this compound exhibited significant cytotoxicity against several cancer cell lines, including A431 and Jurkat cells. The IC50 values for these compounds ranged from 1.61 µg/mL to 2.98 µg/mL, indicating potent antitumor activity .

Enzyme Inhibition Studies

Research into related compounds has shown that certain cyclohexyl carboxylic acids can inhibit proteolytic enzymes involved in cancer progression. For example, inhibitors targeting Dipeptidyl Peptidase IV (DPP-IV) demonstrated significant efficacy in modulating glucose metabolism, highlighting the potential of similar compounds in metabolic disorders .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid, and how are they experimentally determined?

  • Methodological Answer : Key properties include solubility, melting point, and stability. Solubility is assessed in polar (e.g., DMSO, methanol) and nonpolar solvents via phase partitioning experiments. Melting point is determined via differential scanning calorimetry (DSC). Stability under varying pH and temperature is evaluated using HPLC to monitor degradation products. Note that some properties (e.g., vapor pressure, decomposition temperature) remain uncharacterized for this compound .

Q. How is this compound synthesized, and what are common purification techniques?

  • Methodological Answer : Synthesis involves Boc (tert-butoxycarbonyl) protection of the cyclohexane carboxylic acid scaffold. Typical steps include:

Reaction of cyclohexane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP catalyst).

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.
Purity is confirmed by 1H^1H-NMR and LC-MS analysis .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Respiratory protection (e.g., NIOSH-approved P95 respirator) is advised for aerosolized particles. Avoid skin contact due to potential irritation (Category 2 skin corrosion/irritation per GHS). Store at 2–8°C under inert gas to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the cyclohexane ring) influence biological activity?

  • Methodological Answer : Compare analogs (e.g., tetrazole derivatives, fluorinated variants) using:

  • Molecular docking : Predict binding affinity to targets like enzymes or receptors (e.g., G-protein-coupled receptors).
  • In vitro assays : Measure IC50_{50} values for enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity).
    For example, tetrazole-containing analogs show enhanced anticonvulsant activity due to increased hydrogen bonding capacity .

Q. How can stability under experimental conditions (e.g., high temperature, acidic media) be systematically evaluated?

  • Methodological Answer :

Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures.

Acid/base stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours; analyze degradation via LC-MS.

Light sensitivity : Expose to UV-Vis light (254–365 nm) and monitor photodegradation by HPLC.
Data contradictions (e.g., conflicting decomposition reports) require validation via controlled replicate studies .

Q. What strategies resolve contradictory data in biological activity studies (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Assay standardization : Ensure uniform cell lines (e.g., HEK-293 for GABA uptake assays) and incubation conditions (e.g., 37°C, 5% CO2_2).
  • Meta-analysis : Cross-reference results with structurally similar compounds (e.g., 5-(4-carboxyphenyl)-tetrazole analogs) to identify trends.
    For example, discrepancies in receptor binding may arise from differences in cell membrane lipid composition or assay pH .

Q. How can computational methods predict interactions with biological targets?

  • Methodological Answer :

Homology modeling : Build 3D structures of targets (e.g., hBGT1 transporter) using templates from related proteins (e.g., hSERT).

Molecular dynamics (MD) : Simulate ligand-protein interactions under physiological conditions (e.g., solvation in water, 310 K).

QSAR analysis : Corrogate substituent effects (e.g., tert-butoxy group hydrophobicity) with activity data to optimize lead compounds .

Q. What analytical methods are optimal for quantifying this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in water/acetonitrile) and MRM transitions for quantification.
  • NMR spectroscopy : 13C^{13}C-NMR confirms the Boc group’s integrity (δ ~80 ppm for tert-butyl carbons).
    Validate methods per ICH guidelines (accuracy ±15%, precision RSD <10%) .

Data Gaps and Research Opportunities

  • Unresolved Issues :
    • Lack of acute toxicity data (oral, dermal) and carcinogenicity profiles .
    • Limited structural data for cocrystals or salts (e.g., sodium or potassium derivatives).
  • Recommended Studies :
    • Crystallography : Solve single-crystal structures to confirm stereochemistry and intermolecular interactions.
    • In vivo pharmacokinetics : Assess bioavailability and metabolism in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.